molecular formula C21H21N3O3 B2873747 N'-(3,3-diphenylpropyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 941889-25-4

N'-(3,3-diphenylpropyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2873747
CAS No.: 941889-25-4
M. Wt: 363.417
InChI Key: JKEFFDOEBLKUOC-UHFFFAOYSA-N
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Description

N'-(3,3-Diphenylpropyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a chemical compound for research and development applications. It has the CAS Number 941889-25-4 and a molecular formula of C21H21N3O3 . This yields a molecular weight of 363.41 g/mol . The compound features a 1,2-oxazole (isoxazole) heterocyclic ring, a scaffold recognized in pharmaceutical chemistry as a privileged structure due to its presence in compounds with a wide range of biological activities . The compound is offered with a purity of 90% or greater . This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-15-14-19(24-27-15)23-21(26)20(25)22-13-12-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14,18H,12-13H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEFFDOEBLKUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation

The 3,3-diphenylpropyl group is synthesized via a Friedel-Crafts alkylation between cinnamomitrile and benzene, as described in patent CN101575297B. This reaction proceeds under acidic conditions (e.g., AlCl₃) to yield 3,3-diphenylpropionitrile. Key parameters include:

Parameter Condition Yield (%)
Catalyst AlCl₃ 78–85
Solvent Benzene
Temperature 0–5°C (initial), 25°C (final)

Catalytic Hydrogenation

The nitrile intermediate is reduced to 3,3-diphenylpropylamine using Raney nickel under hydrogen gas (30–50 psi) in ethanol. This step achieves >90% conversion, with the amine isolated via vacuum distillation.

Preparation of 5-Methyl-1,2-Oxazol-3-Amine

Cyclocondensation Reaction

The oxazole ring is constructed via cyclocondensation of ethyl acetoacetate with hydroxylamine hydrochloride in aqueous ethanol. This yields 5-methyl-1,2-oxazol-3-ol, which is subsequently aminated using ammonia under high-pressure conditions (100–120°C, 24–48 hours).

Nitration and Reduction

Alternative routes involve nitration of 5-methylisoxazole at the 3-position using fuming HNO₃, followed by catalytic hydrogenation (Pd/C, H₂) to the amine. This method offers moderate yields (50–60%) but requires careful temperature control to avoid ring-opening side reactions.

Formation of the Ethanediamide Bridge

Oxalyl Chloride-Mediated Coupling

The ethanediamide bridge is formed by reacting 3,3-diphenylpropylamine and 5-methyl-1,2-oxazol-3-amine with oxalyl chloride in dichloromethane. The reaction proceeds via a two-step mechanism:

  • Acylation of 3,3-Diphenylpropylamine :
    $$
    \text{R-NH}_2 + \text{ClCOCOCl} \rightarrow \text{R-NH-CO-COCl} + \text{HCl}
    $$
  • Coupling with 5-Methyl-1,2-Oxazol-3-Amine :
    $$
    \text{R-NH-CO-COCl} + \text{R'-NH}_2 \rightarrow \text{R-NH-CO-NH-R'} + \text{HCl}
    $$

Optimized Conditions :

  • Temperature: 0–5°C (prevents over-acylation)
  • Base: Triethylamine (neutralizes HCl)
  • Yield: 65–72%

Carbodiimide Coupling

An alternative method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate oxalic acid for amide bond formation. This one-pot reaction in dimethylformamide (DMF) achieves 70–75% yield but requires stringent moisture control.

Comparative Analysis of Methods

The table below contrasts key preparation routes:

Method Advantages Disadvantages Yield (%)
Oxalyl Chloride High purity, fewer byproducts Requires low temperatures 65–72
EDC Coupling Mild conditions, one-pot synthesis Moisture-sensitive reagents 70–75
Nitration/Reduction Applicable to substituted oxazoles Low yield, multiple steps 50–60

Challenges and Optimization Strategies

Regioselectivity in Oxazole Synthesis

The 3-position of the oxazole ring must be selectively aminated. Directed ortho-metalation using LDA (lithium diisopropylamide) has been explored to enhance regiocontrol, though this increases complexity.

Purification of Diamide Products

Chromatographic purification on silica gel (eluent: ethyl acetate/hexane, 1:3) effectively separates the target compound from unreacted amines and acylated byproducts.

Industrial-Scale Considerations

Patent KR100638171B1 highlights the use of xylene as a solvent and NaOH/KOH catalysts for large-scale reactions, enabling reflux conditions (140–150°C) with 80–85% conversion. However, solvent recovery systems are critical to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-(3,3-diphenylpropyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the oxazole ring or the phenyl groups.

    Reduction: Reduction reactions could target the amide bond or the oxazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the phenyl rings or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe to study biological pathways or as a ligand in receptor studies.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N’-(3,3-diphenylpropyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The oxazole ring and the amide bond could play crucial roles in binding to the target molecules, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Property N'-(3,3-Diphenylpropyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide (Inferred) N-(5-methyl-1,2-oxazol-3-yl)-3-phenylpropanamide
Molecular Formula C₂₃H₂₄N₃O₃ C₁₃H₁₄N₂O₂
Molecular Weight ~390.46 g/mol 230.26 g/mol
logP (Predicted) ~3.5 2.77
Hydrogen Bond Acceptors 5 4
Hydrogen Bond Donors 2 1
Polar Surface Area (Ų) ~90 (estimated) 44.91

Key Observations :

  • The target compound’s higher molecular weight and logP reflect its extended aromatic and alkyl substituents.

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